Product packaging for Lithium, 3-buten-1-ynyl-(Cat. No.:CAS No. 51042-24-1)

Lithium, 3-buten-1-ynyl-

Cat. No.: B14671263
CAS No.: 51042-24-1
M. Wt: 58.0 g/mol
InChI Key: PALKXAOJRMWQQG-UHFFFAOYSA-N
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Description

Lithium, 3-buten-1-ynyl-, is a specialized organolithium compound with the molecular formula C4H3Li and a molecular weight of 58.00760 g/mol . It is also known by its synonym, 3-buten-1-ynyllithium . This compound serves as a valuable building block in synthetic organic chemistry, particularly for the introduction of the unsaturated butenynyl group into target molecules. Its structure, featuring both a double and a triple bond, makes it a versatile precursor for constructing complex molecular architectures in research settings. As a reactive organolithium reagent, it is typically employed in anhydrous conditions and under an inert atmosphere. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Li B14671263 Lithium, 3-buten-1-ynyl- CAS No. 51042-24-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51042-24-1

Molecular Formula

C4H3Li

Molecular Weight

58.0 g/mol

IUPAC Name

lithium;but-1-en-3-yne

InChI

InChI=1S/C4H3.Li/c1-3-4-2;/h3H,1H2;/q-1;+1

InChI Key

PALKXAOJRMWQQG-UHFFFAOYSA-N

Canonical SMILES

[Li+].C=CC#[C-]

Origin of Product

United States

Methodologies for the Preparation of Lithium, 3 Buten 1 Ynyl and Analogous Alkynyllithium Species

Deprotonation Routes: Access from Terminal 1,3-Enynes

The most common method for generating alkynyllithium species is the deprotonation of a terminal alkyne. The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than other types of C-H bonds, facilitating its removal by a strong base.

Strong organolithium bases are frequently employed for the deprotonation of terminal alkynes. Reagents such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi) are common choices. The general reaction involves the abstraction of the acetylenic proton by the organolithium reagent, resulting in the formation of the desired alkynyllithium species and the corresponding alkane byproduct. For instance, the preparation of lithium, 3-buten-1-ynyl- would involve the treatment of 3-buten-1-yne with a suitable organolithium base.

The choice of the organolithium base can be critical. While n-BuLi is widely used, more reactive bases like t-BuLi may be necessary for less acidic alkynes or to achieve faster reaction rates. Lithium amides, such as lithium diisopropylamide (LDA), are also effective for this transformation and are considered strong, non-nucleophilic bases.

A general procedure for the synthesis of an alkynyllithium, such as those used in the preparation of alkynylpyridines, involves dissolving the terminal alkyne in an anhydrous solvent like tetrahydrofuran (B95107) (THF), cooling the solution (e.g., to 0 °C), and then adding the organolithium reagent (e.g., n-BuLi) dropwise. The reaction is typically rapid.

Table 1: Common Lithiated Bases for Deprotonation of Terminal Alkynes

BaseFormulaTypical Solvent(s)Key Characteristics
n-Butyllithiumn-BuLiHexane (B92381), THF, Diethyl etherCommonly used, commercially available.
sec-Butyllithiums-BuLiCyclohexane, HexaneMore reactive than n-BuLi.
tert-Butyllithiumt-BuLiPentane (B18724), HexaneHighly reactive, can deprotonate less acidic C-H bonds.
Lithium diisopropylamideLDATHF, Diethyl etherStrong, non-nucleophilic base, useful for substrates with other electrophilic sites.

Achieving selective deprotonation of the acetylenic proton in a molecule containing other potentially acidic protons or functional groups that could react with the strong base requires careful optimization of reaction conditions. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

For substrates with multiple acidic sites, using a sterically hindered base like LDA can improve selectivity for the less hindered acetylenic proton. The choice of solvent is also crucial; coordinating solvents like THF can solvate the lithium cation, increasing the basicity of the organolithium reagent. However, in some cases, non-coordinating solvents like hexane or pentane are preferred.

Temperature plays a significant role in controlling selectivity. Reactions are often carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions, such as addition of the organolithium reagent to other functional groups present in the substrate. For example, in the synthesis of functionalized alkynylpyridines, the alkynyllithium reagent is prepared at 0 °C before being added to the activated

Carbon-Heteroatom Bond Cleavage in 3-buten-1-ynyl-Lithium Precursors

The formation of vinyllithium (B1195746) and alkynyllithium species through the cleavage of a carbon-heteroatom bond is a powerful and versatile strategy in organic synthesis. These methods typically involve precursors where the desired carbon framework is attached to a heteroatom such as sulfur, tin, or silicon, or is part of a derivative like a tosylhydrazone.

Reductive Lithiation of Phenyl Thioethers (C-S Cleavage) A general method for preparing organolithium compounds involves the reductive lithiation of phenyl thioethers using aromatic radical anions, such as lithium naphthalenide (LN) or lithium 4,4’-di-tert-butylbiphenylide (LDBB). nih.govresearchgate.net This approach is particularly effective for generating organolithiums that are capable of subsequent reactions, like intramolecular carbometalation. nih.gov The process involves the transfer of an electron from the aromatic radical anion to the phenyl thioether, leading to the cleavage of the carbon-sulfur bond and formation of the desired organolithium species and lithium thiophenolate. This method is noted for its generality in producing primary, secondary, tertiary, and vinyllithium reagents. nih.govcolab.ws

The Shapiro Reaction (C-N Cleavage) The Shapiro reaction provides a reliable route to vinyllithium reagents from ketones or aldehydes. wikipedia.org The starting carbonyl compound is first converted into a tosylhydrazone. Treatment of this intermediate with two equivalents of a strong organolithium base, typically n-butyllithium, results in a dianion. psu.edu This dianion then eliminates lithium p-toluenesulfinate, followed by the loss of a nitrogen molecule (N₂) to generate the vinyllithium species. wikipedia.orgpsu.edu The regioselectivity of the reaction is controlled by the initial deprotonation, which kinetically favors the less substituted α-position. wikipedia.org This reaction has been widely applied in the total synthesis of complex natural products. wikipedia.orgsoton.ac.uk While highly effective for generating substituted vinyllithiums, the standard Shapiro reaction is not suitable for producing 1-lithioalkenes from aldehyde-derived sulfonylhydrazones due to preferential addition of the base to the C=N bond. wikipedia.org

Transmetallation from Organotin and Organosilicon Precursors (C-Sn and C-Si Cleavage) Organolithium reagents can also be generated via transmetallation, where a bond between carbon and a less electropositive metal, such as tin or silicon, is exchanged for a carbon-lithium bond. Tin-lithium exchange is a common method for preparing organolithium compounds that might be otherwise difficult to access. ua.es For instance, vinyllithium reagents can be prepared from the corresponding vinylstannanes by reaction with an alkyllithium like n-butyllithium or tert-butyllithium. cuny.edu

Similarly, alkynylsilanes serve as stable, protected precursors to alkynyllithium reagents. thieme-connect.com While the C-Si bond is generally stable, it can be cleaved under specific conditions. More commonly, the silyl (B83357) group is used to protect a terminal alkyne during a synthetic sequence and is then removed via protodesilylation with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to reveal the terminal alkyne, which can then be deprotonated to form the alkynyllithium. thieme-connect.comharvard.edumasterorganicchemistry.com

Table 1: Comparison of C-Heteroatom Cleavage Methods for Organolithium Synthesis

MethodPrecursorReagentsBond CleavedKey Features
Reductive LithiationPhenyl ThioetherAromatic Radical Anion (e.g., LDBB)C-SGeneral for various organolithiums; proceeds in solution. nih.govresearchgate.net
Shapiro ReactionTosylhydrazone2 eq. Alkyllithium (e.g., n-BuLi)C-NGenerates vinyllithiums from ketones; regioselective. wikipedia.orgpsu.edu
Tin-Lithium ExchangeOrganostannaneAlkyllithium (e.g., n-BuLi)C-SnRapid exchange; useful for functionalized species. ua.escuny.edu
Silicon-Lithium ExchangeOrganosilaneAlkyllithium (e.g., n-BuLi)C-SiLess common; Si group often used as a protecting group first. thieme-connect.com

Carbolithiation Processes Leading to Unsaturated Organolithium Structures

Carbolithiation is a powerful carbon-carbon bond-forming reaction where an organolithium reagent adds across a non-activated carbon-carbon double or triple bond. psu.eduCurrent time information in Bangalore, IN. This process results in the simultaneous formation of a new C-C bond and a new, more complex organolithium species, which can then be trapped with an electrophile. nih.govpsu.edu The reaction can proceed in either an intermolecular or intramolecular fashion.

Intermolecular Carbolithiation In an intermolecular carbolithiation, an organolithium reagent adds to a separate unsaturated molecule. psu.edu A significant challenge in these reactions is preventing polymerization, where the newly formed organolithium intermediate adds to another molecule of the starting alkene or alkyne. psu.edu Successful examples often involve substrates with substituents that can stabilize the resulting organolithium intermediate, thus preventing or slowing polymerization. nih.gov The reaction offers a direct pathway to functionalized molecules by adding an organolithium reagent and then an electrophile across a π-system.

Intramolecular Carbolithiation (Anionic Cyclization) Intramolecular carbolithiation, or anionic cyclization, is a highly effective method for constructing cyclic compounds. Current time information in Bangalore, IN. The reaction involves an organolithium tethered to an alkene or alkyne, which then adds intramolecularly to the unsaturated bond. These cyclizations are particularly well-studied for the formation of five-membered rings from 5-hexenyllithium systems. Current time information in Bangalore, IN. The reaction often proceeds with a high degree of stereochemical control due to a rigid transition state where the lithium atom coordinates to the remote π-bond. nih.gov This high stereocontrol has been exploited in the synthesis of enantiomerically pure carbocycles and heterocycles. nih.gov For example, the cyclization of unsaturated aryllithiums in the presence of chiral ligands like (-)-sparteine (B7772259) can produce enantiomerically enriched five-membered rings. nih.govwikipedia.org

The synthesis of a 3-buten-1-ynyl-lithium type structure could be envisioned through the carbolithiation of a suitable diyne or enyne precursor. For instance, the addition of an organolithium reagent to the double bond of a conjugated enyne could potentially generate an alkynyllithium species.

Table 2: Characteristics of Carbolithiation Reactions

Reaction TypeDescriptionKey AdvantagePrimary Challenge
IntermolecularAddition of an organolithium to a separate unsaturated molecule. psu.eduForms a C-C bond and a new organolithium in one step.Controlling anionic polymerization. psu.edu
IntramolecularCyclization of a molecule containing both an organolithium and a π-bond. Current time information in Bangalore, IN.High stereocontrol for ring formation. nih.govLimited to specific ring sizes (5- and 6-membered are most common). nih.gov

Industrial Scale Synthesis Considerations for Alkynyllithium Reagents

The industrial-scale synthesis of alkynyllithium reagents is governed by considerations of cost, safety, scalability, and efficiency, which often favor different methodologies than those used for small-scale laboratory preparations.

Choice of Reagents and Reaction For industrial applications, the most common and economically viable method for generating alkynyllithium reagents is the direct deprotonation of a terminal alkyne using a commercially available, strong, non-nucleophilic base. researchgate.net n-Butyllithium (n-BuLi) is the most widely used reagent for this purpose due to its high reactivity and commercial availability in bulk quantities. researchgate.net The reaction is a simple acid-base reaction where the acidic terminal alkyne proton is removed by the strong base, generating the lithium acetylide and butane (B89635) as the only byproduct. This contrasts with lab-scale methods like the Shapiro reaction or reductive lithiation, which involve more complex, multi-step preparations and less atom-economical starting materials.

Safety and Handling Organolithium reagents like n-butyllithium are highly reactive and often pyrophoric (ignite spontaneously in air), posing significant safety challenges on an industrial scale. Their high reactivity also leads to low stability, limiting the range of organolithium reagents suitable for large-scale synthesis. gelest.com Therefore, stringent safety protocols, specialized equipment, and controlled reaction conditions are paramount. Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents to prevent decomposition and side reactions.

Flow Chemistry for Enhanced Safety and Control To mitigate the risks associated with large-scale organolithium reactions, modern industrial chemistry increasingly utilizes flow chemistry. gelest.com In a flow system, small amounts of reagents are continuously mixed and reacted in a tube or microreactor. This technology offers several advantages over traditional batch processing:

Superior Heat Transfer: The high surface-area-to-volume ratio allows for efficient dissipation of heat, preventing dangerous thermal runaways.

Enhanced Safety: The small reaction volume at any given moment minimizes the hazard associated with potentially explosive or unstable intermediates.

Precise Control: Residence time, temperature, and stoichiometry can be precisely controlled, leading to higher yields, better selectivity, and improved batch-to-batch consistency. gelest.com

Scalability: Production can be scaled up by simply running the flow reactor for a longer duration or by using multiple reactors in parallel.

Flow chemistry has been successfully demonstrated for the preparation of various organolithium species, including alkynyllithiums, and their subsequent reaction with electrophiles, making it a highly valuable technology for the industrial use of these powerful reagents. gelest.com

Table 3: Industrial vs. Laboratory Synthesis of Alkynyllithiums

ConsiderationIndustrial Scale ApproachTypical Laboratory Scale Approach
Primary MethodDirect deprotonation of terminal alkyne with n-BuLi. researchgate.netDirect deprotonation, Shapiro reaction, reductive lithiation, etc. colab.wswikipedia.org
Key ReagentsBulk terminal alkynes, n-BuLi in hydrocarbon solvents.Diverse precursors (ketones, thioethers), various bases.
Process TechnologyBatch reactors with stringent controls; increasing use of flow chemistry. gelest.comGlassware for batch reactions under inert atmosphere.
Primary FocusSafety, cost, scalability, efficiency.Versatility, access to complex structures, proof-of-concept.

Advanced Mechanistic Insights and Reactivity Investigations of Lithium, 3 Buten 1 Ynyl

Fundamental Carbanionic Nature and Reactivity Spectrum

The reactivity of lithium, 3-buten-1-ynyl- is intrinsically linked to the nature of its carbon-lithium (C-Li) bond. This bond is highly polarized, with a significant accumulation of electron density on the carbon atom, effectively creating a carbanion. wikipedia.org This carbanionic character is the source of its potent nucleophilic and basic properties. wikipedia.orgmt.com

Due to the highly ionic nature of the C-Li bond, organolithium reagents like lithium, 3-buten-1-ynyl- are strong bases and effective nucleophiles. wikipedia.org The term "basicity" refers to the ability of the carbanion to abstract a proton (act as a Brønsted base), while "nucleophilicity" describes its capacity to attack an electron-deficient center other than a proton, most commonly a carbon atom. masterorganicchemistry.comyoutube.com All nucleophiles are Lewis bases, but the distinction between basicity and nucleophilicity becomes crucial in predicting reaction outcomes. masterorganicchemistry.com

The basicity of an organolithium compound can be assessed by the pKa of its conjugate acid. Organolithium reagents are generally strong bases capable of deprotonating most hydrocarbons. mt.com Their basicity makes them valuable for generating other reactive intermediates, such as enolates, through deprotonation of α-C-H bonds adjacent to carbonyl groups. wikipedia.org

As nucleophiles, organolithium species readily participate in addition reactions with electrophilic double bonds, such as those in aldehydes and ketones, to form new carbon-carbon bonds. wikipedia.org The reaction of lithium, 3-buten-1-ynyl- with a carbonyl compound would proceed via nucleophilic addition to the carbonyl carbon, yielding a propargyl alcohol derivative.

The balance between nucleophilicity and basicity can be influenced by several factors, including steric hindrance and the nature of the solvent. masterorganicchemistry.comyoutube.com For instance, a sterically hindered organolithium reagent might act preferentially as a base rather than a nucleophile.

The reactivity of organolithium compounds can be modulated by the nature of the organic substituent. rsc.org Generally, organolithium reagents are more reactive than their Grignard reagent counterparts. mt.com Within the class of organolithiums, reactivity can be influenced by factors that stabilize or destabilize the carbanion. For example, the introduction of an alkyl substituent at the α or γ position of an allylic system can decrease the reactivity of that center. chemistry-chemists.com

Alkynyllithium reagents, such as lithium, 3-buten-1-ynyl-, are typically prepared by the deprotonation of a terminal alkyne, a process favored by the acidity of the sp-hybridized C-H bond. wikipedia.org Compared to alkyllithium reagents like n-butyllithium, alkynyllithiums are generally considered less basic but still potent nucleophiles. This difference in reactivity is crucial for chemoselectivity in complex molecules.

The presence of heteroatoms can also significantly alter reactivity. For instance, β-substituted organolithium compounds bearing an alkoxide function have been shown to be highly reactive. rsc.org Furthermore, the aggregation state of organolithium reagents in solution, which is influenced by the solvent and temperature, plays a critical role in their reactivity. mt.com Strong complexing agents can break down these aggregates into more reactive monomeric species. fishersci.fr

Table 1: Comparative Reactivity of Selected Organometallic Reagents

Reagent ClassGeneral Reactivity TrendCommon ApplicationsFactors Influencing Reactivity
Alkynyllithiums Strong nucleophiles, moderately strong basesAddition to carbonyls, synthesis of substituted alkynesSolvent, temperature, presence of additives
Alkyllithiums Very strong bases and nucleophilesDeprotonation, polymerization initiationAggregation state, steric hindrance
Grignard Reagents Moderately nucleophilic and basicAddition to carbonyls, alkylationSolvent, magnesium-halogen exchange

Stereochemical Control in Alkynyllithium Reactions

Achieving stereocontrol in reactions involving organolithium compounds is a cornerstone of modern asymmetric synthesis. For alkynyllithiums like lithium, 3-buten-1-ynyl-, controlling the stereochemical outcome of their addition reactions is of paramount importance for the synthesis of complex chiral molecules.

The addition of alkynyllithium reagents to chiral aldehydes or ketones can lead to the formation of diastereomeric products. The stereoselectivity of these reactions can often be predicted and controlled. For example, the addition of an alkynyllithium to a chiral α-haloketone has been shown to be highly stereoselective. nih.gov This is a key strategy for constructing stereochemically defined tertiary alcohols. nih.gov The reaction of lithium, 3-buten-1-ynyl- with a chiral carbonyl compound would be expected to exhibit a degree of diastereoselectivity based on the principles of asymmetric induction. wikipedia.org

Enantioselective additions, where a new stereocenter is created with a preference for one enantiomer, are typically achieved by using chiral ligands or auxiliaries. wikipedia.orgwikipedia.org These chiral modifiers create a chiral environment around the reacting species, influencing the transition state energies and favoring the formation of one enantiomer over the other.

Chiral ligands play a pivotal role in achieving high levels of enantioselectivity in organolithium reactions. wikipedia.orgwikipedia.org These ligands coordinate to the lithium cation, creating a chiral complex that then delivers the nucleophile to the electrophile in a stereochemically biased manner. A well-known example is the use of (-)-sparteine (B7772259), an alkaloid that has been widely employed as a chiral ligand in asymmetric reactions involving organolithiums. tcichemicals.com The complex formed between the organolithium reagent and the chiral ligand can recognize the enantiotopic faces of a prochiral substrate, leading to an enantioselective transformation. tcichemicals.com

The design and synthesis of chiral ligands is an active area of research, with a focus on creating modular structures that allow for fine-tuning of steric and electronic properties to maximize enantioselectivity for a given reaction. nih.govdiva-portal.org Various types of chiral ligands, including those with P,N- and P,O-coordinating atoms, have been developed and successfully applied in asymmetric catalysis. nih.gov

The addition of lithium salts, such as lithium perchlorate (B79767) (LiClO₄), can significantly enhance the stereoselectivity of organolithium addition reactions. wikipedia.org The presence of LiClO₄ can lead to changes in the aggregation state of the organolithium reagent and the nature of the transition state. weebly.com For instance, in the addition of organolithium reagents to carbonyl compounds, the addition of LiClO₄ can improve the stereochemical outcome. wikipedia.org

The exact mechanism by which these salts influence stereoselectivity is complex and can depend on the specific reactants and conditions. It is thought that the salt can alter the Lewis acidity of the lithium cation, promote the formation of more organized transition states, or favor a particular reaction pathway. While the effect of LiClO₄ is well-documented for some organolithium reactions, its specific impact on the stereoselectivity of lithium, 3-buten-1-ynyl- additions would require dedicated experimental investigation.

Table 2: Factors Influencing Stereoselectivity in Alkynyllithium Additions

FactorDescriptionExample
Chiral Substrate The inherent chirality of the electrophile directs the approach of the nucleophile.Addition to a chiral α-alkoxyketone.
Chiral Ligands External chiral molecules that coordinate to the lithium ion, creating a chiral environment.(-)-Sparteine, chiral amino alcohols. tcichemicals.comdiva-portal.org
Chiral Auxiliaries A chiral group covalently attached to the substrate that is later removed.Evans oxazolidinones. wikipedia.org
Salt Additives Inorganic salts that can modify the reactivity and aggregation state of the organolithium reagent.LiClO₄, LiBr. wikipedia.orgresearchgate.net
Solvent The solvent can influence the solvation and aggregation of the organolithium species.Tetrahydrofuran (B95107) (THF), diethyl ether.
Temperature Lower reaction temperatures often lead to higher stereoselectivity.Reactions carried out at -78 °C.

Diastereoselective and Enantioselective Addition Reactions

Chelation Effects on Reaction Stereoselectivitynumberanalytics.com

In the reactions of organolithium compounds such as Lithium, 3-buten-1-ynyl-, chelation control is a pivotal strategy for achieving high stereoselectivity. This effect is particularly pronounced in reactions with substrates that contain one or more Lewis basic heteroatoms, which can coordinate to the lithium cation. This coordination can lock the substrate in a rigid conformation, thereby directing the approach of the nucleophile from the less sterically hindered face.

For instance, in the addition of organolithium reagents to chiral β-alkoxy ketones, the lithium cation can form a five- or six-membered chelate ring involving the carbonyl oxygen and the alkoxy oxygen. nih.gov This rigid, cyclic transition state effectively shields one face of the carbonyl group, forcing the nucleophile to attack from the opposite face. This leads to the predictable formation of one diastereomer over the other. The reduction of β-alkoxy ketones with reagents like lithium aluminum hydride demonstrates that the addition of lithium salts can enhance syn-selectivity, underscoring the importance of the lithium cation in forming a chelated intermediate. nih.gov This principle is directly applicable to the reactions of Lithium, 3-buten-1-ynyl-, where its addition to such substrates would be expected to proceed with high diastereoselectivity due to the formation of similar chelated intermediates.

The stereochemical outcome is thus a direct consequence of the conformational rigidity imposed by the lithium-chelated transition state. Defining the geometry of chiral carbanions through lithium coordination to electron-rich centers within the substrate is a powerful tool for translating existing stereochemistry into new stereocenters. nih.gov

Stereoselective Enolate Formation in Related Systemschemistrysteps.com

Lithium enolates are crucial intermediates in carbon-carbon bond formation. wikipedia.org The stereoselective formation of these enolates (Z vs. E) from unsymmetrical ketones is a well-studied area where organolithium bases play a key role. While Lithium, 3-buten-1-ynyl- is primarily a nucleophile, its basicity allows it to deprotonate carbonyl compounds. However, sterically hindered, non-nucleophilic lithium bases like lithium diisopropylamide (LDA) are more commonly used for this purpose. wikipedia.orgstackexchange.com

The stereochemical outcome of enolate formation is often explained by the Ireland model, which proposes a cyclic, chair-like six-membered transition state. wikipedia.org In this model, the lithium cation coordinates to both the carbonyl oxygen and the nitrogen atom of the amide base. The stereochemistry of the resulting enolate is determined by the steric interactions within this transition state. For example, when a ketone with a large substituent (RL) and a small substituent (RS) is deprotonated, the formation of the (E)-enolate is generally favored to avoid an unfavorable syn-pentane interaction between the RL group and the substituents on the lithium amide base in the transition state leading to the (Z)-enolate. wikipedia.org

The addition of polar, coordinating solvents such as hexamethylphosphoramide (B148902) (HMPA) can alter this selectivity. wikipedia.org These additives solvate the lithium cation, leading to less aggregated and more reactive base species, which can favor the formation of the thermodynamically more stable (Z)-enolate. wikipedia.org

Ketone PrecursorBase/ConditionsMajor Enolate IsomerRationale
3-PentanoneLDA / THF, -78 °C(E)-enolateSteric hindrance in the transition state disfavors the Z-isomer. wikipedia.org
2-Methyl-3-pentanoneLDA / THF, -78 °C(Z)-enolateThe bulky isopropyl group directs deprotonation to favor the Z-isomer.
3-PentanoneLDA / THF/HMPA, -78 °C(Z)-enolatePolar additive favors the more stable Z-enolate. wikipedia.org

Nucleophilic Addition to Electrophilic Carbonyl and Related Species

Reaction with Aldehydes and Ketones for Alcohol Synthesischemistrysteps.com

A hallmark reaction of organolithium reagents, including Lithium, 3-buten-1-ynyl-, is their nucleophilic addition to the electrophilic carbon of aldehydes and ketones. libretexts.org This reaction is a highly effective and versatile method for forming new carbon-carbon bonds and synthesizing alcohols. uoanbar.edu.iq The reaction proceeds via a polar addition mechanism where the nucleophilic alkynyl carbon attacks the carbonyl carbon, forming a tetrahedral lithium alkoxide intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent protonation of this intermediate during an acidic workup (e.g., with dilute H3O+ or NH4Cl) yields the final alcohol product. masterorganicchemistry.com

The type of alcohol produced depends on the carbonyl substrate used:

Primary Alcohols: Reaction with formaldehyde.

Secondary Alcohols: Reaction with any other aldehyde. masterorganicchemistry.comtransformationtutoring.com

Tertiary Alcohols: Reaction with a ketone. masterorganicchemistry.comtransformationtutoring.com

For Lithium, 3-buten-1-ynyl-, these additions lead to the formation of propargylic alcohols, which are valuable synthetic intermediates. The reaction is typically conducted at low temperatures, such as -78 °C, to minimize side reactions like enolization of the carbonyl compound. epa.gov

Carbonyl SubstrateProduct with Lithium, 3-buten-1-ynyl-Product Class
Formaldehyde4-Penten-1-yn-3-olPrimary Propargylic Alcohol
Acetaldehyde5-Hexen-2-yn-4-olSecondary Propargylic Alcohol
Acetone (B3395972)2-Methyl-5-hexen-2-yn-4-olTertiary Propargylic Alcohol
Cyclohexanone1-(3-Buten-1-ynyl)cyclohexanolTertiary Propargylic Alcohol

Transformations with Carboxylic Acids and Derivatives (e.g., Weinreb Amides)chemistrysteps.comnih.govworktribe.com

The reaction of Lithium, 3-buten-1-ynyl- with carboxylic acids and their derivatives provides a powerful route to ketones.

Reaction with Carboxylic Acids: The reaction of a carboxylic acid with an organolithium reagent typically requires two equivalents of the nucleophile to proceed to the ketone. aklectures.commasterorganicchemistry.com The first equivalent of Lithium, 3-buten-1-ynyl- acts as a strong base, deprotonating the acidic proton of the carboxylic acid to form a lithium carboxylate. chemistrysteps.comyoutube.com This carboxylate is generally unreactive towards further nucleophilic attack. However, a second equivalent of the highly reactive organolithium reagent can add to the carbonyl carbon of the lithium carboxylate. chemistrysteps.com This forms a stable, dianionic tetrahedral intermediate that does not collapse until aqueous workup. aklectures.comyoutube.com Upon addition of water or acid, this intermediate hydrolyzes to a ketone hydrate, which rapidly eliminates water to yield the final ketone product. youtube.com This method prevents the over-addition that is common with more reactive carbonyl derivatives like acid chlorides. researchgate.net

Reaction with Weinreb Amides: Weinreb amides (N-methoxy-N-methylamides) are particularly effective substrates for the synthesis of ketones using organolithium reagents. wikipedia.org The addition of one equivalent of Lithium, 3-buten-1-ynyl- to a Weinreb amide produces a highly stable tetrahedral intermediate. chemistrysteps.com This stability arises from the chelation of the lithium ion between the carbonyl oxygen and the methoxy (B1213986) oxygen of the amide. wikipedia.orgtandfonline.com This chelated intermediate is stable at low temperatures and does not break down to the ketone until an aqueous or acidic workup is performed. chemistrysteps.comrsc.org This robust stability effectively prevents the common side reaction of over-addition of a second equivalent of the organolithium reagent, thus providing excellent yields of the desired ketone. wikipedia.orgthieme-connect.com

SubstrateReagentIntermediateFinal Product (after workup)
Acetic Acid2 eq. Lithium, 3-buten-1-ynyl-Dilithium dianion5-Hexen-2-yn-4-one
N-methoxy-N-methylacetamide1 eq. Lithium, 3-buten-1-ynyl-Stable chelated alkoxide5-Hexen-2-yn-4-one

Directed Metalation and Regioselective Functionalization

Directed Ortho Metalation Strategies with Organolithium Reagentsaklectures.comchemistrysteps.com

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This reaction overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.org In a DoM reaction, a Directed Metalation Group (DMG) on the aromatic ring coordinates to a strong organolithium base, such as n-butyllithium or s-butyllithium. wikipedia.org While Lithium, 3-buten-1-ynyl- is a potent nucleophile, the more basic alkyllithiums are typically employed for the initial deprotonation step.

The DMG, typically a heteroatom-containing functional group like an amide (-CONR2), carbamate (B1207046) (-O-CONR2), sulfone (-SO2R), or methoxy (-OCH3) group, acts as a Lewis base, coordinating to the Lewis acidic lithium ion of the base. wikipedia.orgwikipedia.org This coordination positions the base in close proximity to the C-H bond at the ortho position, increasing its kinetic acidity and facilitating its selective deprotonation (metalation). organic-chemistry.org This process generates a thermodynamically stable ortho-lithiated intermediate, which maintains the lithium-DMG coordination. wikipedia.org This aryllithium species can then be quenched with a wide variety of electrophiles (E+) to install a new substituent exclusively at the ortho position. numberanalytics.comscispace.comnih.gov

The general sequence is as follows:

Coordination: The DMG on the aromatic ring coordinates to the organolithium base. wikipedia.org

Deprotonation: The organolithium base selectively abstracts a proton from the ortho position. numberanalytics.com

Electrophilic Quench: The resulting aryllithium intermediate reacts with an added electrophile. scispace.com

This methodology allows for the precise and high-yield synthesis of polysubstituted aromatic compounds that would be difficult to access through other means. worktribe.comnih.gov

Rearrangement Reactions Involving the 3-buten-1-ynyl- Moiety

A significant application of alkynyllithium reagents like 3-buten-1-ynyl-lithium is their participation in stereospecific 1,2-metalate rearrangements. This type of reaction is particularly useful for the ring-opening of strained ring systems, providing access to complex acyclic molecules with a high degree of stereocontrol. nih.govnih.gov The 1,2-metalate rearrangement involves the formation of a tetravalent "ate" complex, followed by the migration of one of the organic groups from the central atom to an adjacent carbon, typically with inversion of configuration at the migration terminus. thieme-connect.de

A robust method for synthesizing tertiary propargylic boronic esters utilizes the reaction of alkynyllithium reagents with borylated cyclopropanes. nih.govacs.org This strategy employs a stereospecific 1,2-metalate rearrangement to induce the ring-opening of polysubstituted cyclopropyl (B3062369) boronic esters. nih.gov The result is the formation of valuable tertiary pinacol (B44631) boranes that may possess adjacent tertiary or quaternary carbon stereocenters with high diastereomeric purity. nih.gov

The process begins with the addition of the alkynyllithium, such as 3-buten-1-ynyl-lithium, to a cyclopropyl boronic ester. This reaction proceeds smoothly for a variety of alkynes, including those with linear, branched, or cyclic alkyl groups, as well as electron-rich aromatic substituents. nih.gov The high stereospecificity of the rearrangement allows for the precise control of multiple vicinal stereocenters in the resulting acyclic product. nih.govnih.gov

Table 1: Examples of Tertiary Propargylic Boronic Ester Synthesis via 1,2-Metalate Rearrangement

Starting CyclopropaneAlkynyllithium ReagentProductYieldDiastereomeric Ratio (d.r.)Reference
Disubstituted cyclopropyl iodide 4a HexynyllithiumPropargylic boronic ester 6b Good>98:2 nih.gov
Disubstituted cyclopropyl iodide 4a (Cyclohexylethynyl)lithiumPropargylic boronic ester 6c Good>98:2 nih.gov
Pentasubstituted cyclopropyl boronic ester 2p PhenyllithiumAcyclic product 5p 90%High nih.gov

This methodology provides a powerful alternative to traditional methods for constructing sterically encumbered acyclic systems, leveraging the strain energy of cyclopropanes to drive the desired transformation. nih.govnih.gov

The mechanism of the ring-opening reaction is initiated by the nucleophilic addition of the alkynyllithium reagent to the boron atom of the cyclopropyl boronic ester. nih.gov This forms a key intermediate known as a lithium boronate 'ate'-complex (species A in the scheme below). nih.govacs.org C(sp)-hybridized organolithiums, like alkynyllithiums, are less nucleophilic than their alkyl or aryl counterparts. nih.gov Consequently, while the formation of the lithium boronate complex is favored at low temperatures (e.g., -78 °C), an equilibrium can exist where the complex dissociates back to the starting materials at room temperature. nih.govacs.org

The electronic properties of the substituent on the alkynyllithium can influence the reactivity of the boronate complex and the rate of the subsequent 1,2-rearrangement. nih.gov A slower rearrangement may allow competing reaction pathways to occur. nih.gov

Several equilibria are crucial to understanding the reaction outcome:

Formation of the 'Ate'-Complex: The reversible formation of the initial cyclopropyl boronate 'ate'-complex (A ). nih.gov

1,2-Metalate Rearrangement: The stereospecific migration of a cyclopropyl carbon from boron to the alkyne carbon, leading to ring-opening and formation of the propargylic boronic ester product.

Transmetalation and Epimerization: The free alkynyllithium can potentially react with the product (B ) to form a propargylic 'ate'-complex (D ). This complex could then dissociate into a propargyl lithium species (E ), which is susceptible to epimerization, potentially compromising the stereochemical integrity of the product. nih.govacs.org

1,3-Metalotropic Shift: A reversible 1,3-shift of the boron group in the α-substituted propargylic boronic product (B to C ) is also a possible competing pathway. nih.govacs.org

Careful control of reaction conditions, such as temperature and the stoichiometry of the reagents, is essential to favor the desired 1,2-metalate rearrangement and suppress these side reactions. acs.org

Stereospecific 1,2-Metalate Rearrangements in Ring-Opening Reactions

Intermolecular and Intramolecular Processes Involving Organolithium Intermediates

'Ate'-complexes are anionic organometallic species formed when a Lewis acidic metal center accepts a Lewis basic ligand, increasing its formal valence. researchgate.nettcichemicals.com The formation of such complexes is a fundamental intermolecular process for organolithium reagents, including 3-buten-1-ynyl-lithium. These complexes often exhibit unique reactivity compared to their constituent components. tcichemicals.combaranlab.org

When 3-buten-1-ynyl-lithium reacts with a Lewis acid, such as a boronic ester or a metal salt, it forms an 'ate'-complex. nih.govnih.gov For instance, the reaction with a boronic ester forms a tetracoordinate boronate 'ate'-complex, which is the key intermediate in the 1,2-metalate rearrangements discussed previously. nih.govthieme-connect.de

The term "permutational interconversion" refers to the dynamic exchange of ligands around the central metal atom within these 'ate'-complexes. This is particularly relevant in systems where multiple equilibria are present. The various species involved—the free organolithium, the Lewis acid, and the 'ate'-complex—can be in a state of dynamic equilibrium. nih.govacs.org In the context of superbase mixtures, Schlosser proposed several potential structural motifs, including 'ate'-complexes and various mixed aggregates of the alkyllithium and potassium alkoxide. nih.gov These different aggregates can interconvert, leading to a complex reaction milieu where the nature of the reactive species is not static. This dynamic behavior and the formation of various 'ate'-complexes are crucial for understanding the reactivity and selectivity of reactions involving 3-buten-1-ynyl-lithium.

Intramolecular Cyclization Pathways (e.g., Benzocyclobutenone Synthesis via Weinreb Amides)

The intramolecular cyclization of acetylenic organolithium compounds represents a powerful strategy for the construction of cyclic ketones. A noteworthy application of this methodology is the synthesis of benzocyclobutenones, which are highly versatile intermediates in organic synthesis. d-nb.info This approach provides a valuable alternative to traditional methods like [2+2] cycloaddition reactions involving benzynes, which can be limited by electronic and steric requirements of the substrates. d-nb.infoorgsyn.org

The core of this synthetic route involves the intramolecular attack of an in situ generated organolithium species, derived from a 3-buten-1-ynyl precursor, onto a Weinreb amide functionality. d-nb.infotdx.cat The Weinreb amide (N-methoxy-N-methylamide) is a critical component, as it reacts with potent organometallic reagents like organolithiums to form a stable, chelated tetrahedral intermediate. sioc-journal.cnorientjchem.org This stability prevents the common problem of over-addition that often occurs with other carbonyl derivatives, which would lead to tertiary alcohols instead of the desired ketone. orientjchem.org

The general mechanism, as described by Ahuja and Aidhen, proceeds through several key steps. d-nb.info First, the organolithium reagent is generated in place, typically from a halogenated aromatic precursor bearing the butenynyl side chain with a terminal Weinreb amide. This is followed by an intramolecular nucleophilic addition of the acetylide to the amide carbonyl. This cyclization forms a five-membered lithium chelate intermediate. d-nb.info Subsequent aqueous workup hydrolyzes this stable intermediate to furnish the target benzocyclobutenone. While the reported yields for this method are often moderate, its utility is significant, particularly for substrates where other synthetic pathways are not viable. d-nb.info

The table below illustrates the general transformation for the synthesis of benzocyclobutenones via the intramolecular cyclization of a lithium, 3-buten-1-ynyl- derivative onto a Weinreb amide.

StepReactant/IntermediateDescription
1 Substituted 2-halophenyl derivative with a 3-buten-1-ynyl Weinreb amide side chainThe starting material containing the precursor for the organolithium and the Weinreb amide.
2 In situ generated organolithium reagentHalogen-lithium exchange creates the reactive acetylenic organolithium species.
3 Intermediate Lithium ChelateIntramolecular attack of the organolithium on the Weinreb amide forms a stable tetrahedral intermediate. d-nb.info
4 BenzocyclobutenoneAcidic or aqueous workup hydrolyzes the chelate to yield the final ketone product.

This intramolecular approach highlights the utility of specifically configured organolithium reagents in complex molecule synthesis, leveraging the unique reactivity of Weinreb amides to achieve controlled acylation. sioc-journal.cn

Strategic Applications of Lithium, 3 Buten 1 Ynyl in Complex Organic Synthesis

Advanced Building Block in Natural Product Total Synthesis

The quest to synthesize complex natural products provides a rigorous testing ground for new synthetic methodologies. Lithium alkynides have proven instrumental in this field, facilitating the construction of challenging molecular frameworks and stereocenters.

The assembly of complex natural products often requires the sequential introduction of various functional groups and the formation of multiple stereocenters. Lithium alkynides serve as compact and reactive building blocks that can be incorporated into a nascent molecular structure.

A notable example is the enantioselective total synthesis of the complex alkaloid (+)-goniomitine. nih.gov In this synthesis, an alkynyl group, introduced via a lithium acetylide derivative, is a critical architectural element. nih.gov The installed alkyne functionality is not merely a placeholder but an active participant in subsequent reactions. For instance, the terminal alkyne can undergo a Sonogashira cross-coupling reaction to merge with other complex fragments, followed by hydrogenation to form the final saturated carbon backbone of the target molecule. nih.gov This strategy highlights how the alkyne group, introduced via its lithium salt, serves as a versatile handle for downstream functionalization, enabling the construction of intricate alkaloid structures. nih.gov

One of the most significant challenges in organic synthesis is the creation of quaternary stereogenic centers—carbon atoms bonded to four different non-hydrogen substituents. The development of methods for the enantioselective construction of alkyne-substituted quaternary carbons is particularly valuable. nih.gov

Groundbreaking research has demonstrated a method for the direct enantioselective alkylation of 3-alkynoic acids to form these challenging quaternary centers. nih.govresearchgate.net This transformation is achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries. nih.gov A key insight from crystallographic studies is the role of a lithium cation-π interaction between the lithium enediolate and the alkyne unit within a well-defined chiral aggregate. nih.gov This interaction is crucial for controlling the facial selectivity of the incoming electrophile, leading to high levels of enantioselectivity. nih.gov

The utility of this method was showcased in the synthesis of (+)-goniomitine, where the key C20 quaternary center was constructed via this asymmetric alkylation protocol. nih.gov The reaction proceeds with high yields and excellent enantiomeric excess (ee), demonstrating a practical and rapid approach to these valuable chiral building blocks. nih.gov

Substrate AcidElectrophileYield (%)Enantiomeric Excess (ee %)Reference
2-methyl-2-(phenylethynyl)ethanoic acidAllyl Bromide8592 nih.gov
α-ethyl-α-(trimethylsilyl)ethynyl acidAllyl Bromide9186 nih.gov

Synthesis of Functionalized Organic Molecules and Materials

Beyond natural product synthesis, Lithium, 3-buten-1-ynyl- and related lithium acetylides are workhorse reagents for preparing a wide array of functionalized molecules.

The high nucleophilicity of lithium acetylides makes them ideal for reactions with a variety of electrophiles, leading to polyfunctionalized products in a single step. researchgate.net A classic and powerful application is the addition to carbonyl compounds like aldehydes and ketones. organic-chemistry.org This reaction, known as alkynylation, efficiently generates chiral secondary and tertiary propargylic alcohols, which are versatile intermediates containing hydroxyl and alkynyl groups. organic-chemistry.org These products can be further elaborated, making them valuable building blocks in medicinal chemistry and materials science. organic-chemistry.org

Furthermore, lithium acetylides can be employed in more complex scenarios, such as anion relay chemistry, to create intricate polyketide fragments from simple starting materials. nih.gov This strategy involves an initial enantioselective addition to a carbonyl compound, followed by a rearrangement and trapping with a second electrophile, all in one pot, rapidly building molecular complexity. nih.gov

Lithium acetylides are fundamental reagents for the synthesis of internal, or substituted, alkynes. organic-chemistry.org One of the most direct methods involves the reaction of a lithium acetylide with an alkyl or benzyl (B1604629) halide. nih.gov This C(sp)-C(sp³) bond-forming reaction is often rapid and high-yielding. Recent advancements have demonstrated that palladium-catalyzed cross-coupling reactions between lithium acetylides and benzyl bromides can proceed in minutes at room temperature, even tolerating sensitive functional groups like esters and nitriles. nih.gov This method provides a powerful alternative to traditional Sonogashira couplings. researchgate.net

The reaction of alkynyllithiums with alkyl halides is a cornerstone of alkyne synthesis, allowing for the extension of carbon chains and the introduction of diverse substituents. organic-chemistry.org This transformation is crucial for creating the carbon skeletons required for a vast range of organic molecules.

Diverse Transformations in Fine Chemical Synthesis

The reactivity of lithium acetylides extends to transformations that introduce heteroatoms, providing access to other classes of valuable synthetic intermediates. A key example is the dehydrogenative borylation of terminal alkynes. nih.gov In this process, a lithium acetylide, generated in situ, reacts with an amine-borane complex. nih.gov This reaction forms an alkynylborane-amine, which is a stable and useful building block for further transformations, such as cross-coupling reactions. nih.gov This method represents an atom-economical alternative to traditional alkyne borylation protocols. nih.gov

The ability to react with a wide range of electrophiles, from simple alkyl halides to complex carbonyls and boron reagents, underscores the versatility of Lithium, 3-buten-1-ynyl- and its analogs in the broader landscape of fine chemical synthesis. researchgate.net

Production of Organosilicon Reagents via Addition to Chlorosilanes

The reaction of lithium acetylides with chlorosilanes is a fundamental method for the formation of carbon-silicon bonds, leading to the synthesis of valuable organosilicon reagents. Lithium, 3-buten-1-ynyl- readily participates in this transformation by acting as a potent nucleophile. The acetylenic carbanion attacks the electrophilic silicon atom of a chlorosilane, displacing the chloride ion and forming a new silicon-carbon bond.

This reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107), under anhydrous conditions to prevent the quenching of the highly reactive organolithium species. The general reaction scheme is as follows:

CH₂=CH-C≡CLi + R₃SiCl → CH₂=CH-C≡CSiR₃ + LiCl

The nature of the 'R' groups on the chlorosilane can be varied to produce a diverse array of functionalized silanes. For instance, the use of chlorotrimethylsilane (B32843) ((CH₃)₃SiCl) yields 1-(trimethylsilyl)-3-buten-1-yne, a compound where the terminal alkyne is protected by a silyl (B83357) group. This protection is often a crucial step in multi-step syntheses, allowing for selective reactions at the vinyl moiety.

The table below illustrates the types of organosilicon reagents that can be synthesized from Lithium, 3-buten-1-ynyl- and various chlorosilanes.

ChlorosilaneR GroupsProduct NameKey Feature of Product
Chlorotrimethylsilane-CH₃1-(Trimethylsilyl)-3-buten-1-yneSilyl-protected alkyne
Dichlorodimethylsilane-CH₃, -Cl1-(Chlorodimethylsilyl)-3-buten-1-yneBifunctional, allows for further reactions at Si-Cl
Trichloromethylsilane-CH₃, -Cl, -Cl1-(Dichloromethylsilyl)-3-buten-1-yneHighly functionalized for cross-linking applications
Chlorotriethylsilane-C₂H₅1-(Triethylsilyl)-3-buten-1-yneBulky silyl group for steric control

These resulting vinyl- and silyl-functionalized building blocks are valuable intermediates in polymer chemistry and materials science, where they can be incorporated into larger structures through reactions involving either the vinyl group or the silyl functionality. The reductive coupling of chlorosilanes with lithium is a related process that proceeds via anionic intermediates, highlighting the utility of lithium in forming silicon-based structures. dtic.mil

Functionalization of Indenyl Systems and Related Carbocyclic Structures

The indenyl moiety is a crucial ligand in organometallic chemistry, and its functionalization allows for the fine-tuning of the electronic and steric properties of metal catalysts. Organolithium reagents, including acetylides, are pivotal in the synthesis of substituted indenyl systems. The process typically involves the deprotonation of indene (B144670) or a substituted indene with a strong base like n-butyllithium to generate a lithium indenide anion. This anion then serves as a nucleophile in reactions with various electrophiles.

While direct addition of Lithium, 3-buten-1-ynyl- to an unfunctionalized indene is not the primary route, the lithium salt of indene can react with electrophiles containing the 3-buten-1-ynyl structure. A more direct application involves the reaction of a lithium indenide with a molecule containing a suitable leaving group and the desired butenyne framework.

However, the principles of organolithium addition can be seen in the synthesis of functionalized indenes. For example, lithium indenide can react with aldehydes and ketones to form alcohol-substituted indenes. If a molecule contains both an indenyl lithium and a 3-buten-1-ynyl-lithium moiety, it could undergo intramolecular reactions or serve as a precursor for complex ligand synthesis. The functionalization of indenyl ligands is a key strategy in developing catalysts for various organic transformations. nih.govnih.gov The synthesis of such ligands often involves the use of lithium salts to introduce new substituents. acs.org

The table below outlines a conceptual pathway for incorporating a butenyne moiety onto an indenyl structure using organolithium chemistry.

StepReagentsIntermediate/ProductPurpose
1Indene + n-ButyllithiumLithium IndenideGeneration of the nucleophilic indenyl anion
2Lithium Indenide + 4-bromo-1-buten-3-yne1-(3-buten-1-ynyl)-1H-indeneIntroduction of the butenyne functional group
31-(3-buten-1-ynyl)-1H-indene + n-ButyllithiumLithium 1-(3-buten-1-ynyl)indenideFormation of a functionalized indenyl lithium salt

This functionalized indenyl lithium can then be used to synthesize transition metal complexes with tailored catalytic properties. The "indenyl effect," which describes the enhanced reactivity of indenyl complexes in substitution reactions, can be modulated by such functionalization. nih.gov

Contributions to Pharmaceutical Intermediate Synthesis (General Organolithium Principles)

The nucleophilic addition of lithium acetylides to carbonyl compounds (aldehydes and ketones) is a powerful method for forming propargylic alcohols, which are versatile intermediates in drug synthesis. libretexts.orgorganic-chemistry.org The reaction of Lithium, 3-buten-1-ynyl- with a ketone, for example, would yield a tertiary alcohol containing both a vinyl and an alkyne group.

CH₂=CH-C≡CLi + R₂C=O → CH₂=CH-C≡C-C(OH)R₂

This transformation is often a key step in building the carbon skeleton of a drug molecule. The resulting propargylic alcohol can undergo a variety of further reactions, such as reduction of the alkyne, oxidation of the alcohol, or participation of the vinyl group in cycloadditions.

The enantioselective addition of organolithium reagents to prochiral carbonyls is a critical strategy in modern pharmaceutical synthesis, often achieved by using chiral ligands to control the stereochemical outcome. wikipedia.orgorganic-chemistry.org An example of this principle is the synthesis of Efavirenz, an HIV reverse transcriptase inhibitor, where a lithium acetylide is added to a prochiral ketone to create a chiral alcohol product. wikipedia.org

The following table summarizes the general applications of organolithium reagents, exemplified by the reactivity of Lithium, 3-buten-1-ynyl-, in the synthesis of pharmaceutical intermediates.

Reaction TypeSubstrateProduct TypeRelevance in Pharmaceutical Synthesis
Nucleophilic AdditionAldehydes, KetonesPropargylic AlcoholsConstruction of chiral centers and complex carbon skeletons. libretexts.orgorganic-chemistry.org
Nucleophilic SubstitutionAlkyl HalidesFunctionalized AlkynesElongation of carbon chains and introduction of new functional groups.
Deprotonation (as a base)Terminal Alkynes, activated C-H bondsNew Organolithium ReagentsGeneration of other nucleophiles for subsequent reactions. wikipedia.org

The high reactivity of organolithium compounds necessitates careful control of reaction conditions, often requiring low temperatures and inert atmospheres. wikipedia.org Their utility in creating complex, biologically active molecules underscores their importance in medicinal chemistry and drug development. researchgate.netfiveable.me

Spectroscopic Characterization and Structural Elucidation of Lithium, 3 Buten 1 Ynyl Aggregates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organolithium compounds, providing detailed information about the carbon skeleton and the electronic environment of the nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the connectivity and electronic structure of Lithium, 3-buten-1-ynyl-. In a typical aprotic solvent like tetrahydrofuran (B95107) (THF), the chemical shifts of the protons and carbons are significantly influenced by the presence of the lithium cation and the state of aggregation.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum of Lithium, 3-buten-1-ynyl- is expected to show distinct signals corresponding to the vinylic protons (CH₂=CH-) and the methylene protons adjacent to the lithiated carbon. The terminal vinylic protons would likely appear as a complex multiplet due to geminal and vicinal couplings. The proton on the second carbon of the butenyl chain would also present as a multiplet, coupled to the terminal vinylic protons and the adjacent methylene group. The chemical shifts of these protons would be influenced by the anisotropic effects of the carbon-carbon triple bond and the electron-donating nature of the lithium counterion.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum provides critical information about the carbon framework. The alkynyl carbons (C≡C-Li) are particularly diagnostic. The lithiated carbon (C-Li) is expected to be significantly deshielded due to the electropositive nature of lithium. The adjacent sp-hybridized carbon will also exhibit a characteristic chemical shift. The sp²-hybridized carbons of the vinyl group will appear in the typical olefinic region of the spectrum. The specific chemical shifts will be highly dependent on the solvent and the aggregation state of the compound. For comparison, the ¹³C NMR chemical shifts for a related compound, (E)-1-LITHIUM-2-BUTENE, show signals that are characteristic of its structure.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CH ₂=CH-Multiplet~115-140
CH₂=CH -Multiplet~115-140
-C≡C-CH ₂-Multiplet~20-40
-C≡C -Li-Highly deshielded
-C ≡C-Li-Characteristic alkynyl region

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For organolithium species like Lithium, 3-buten-1-ynyl-, which are often reactive and non-volatile, specialized ionization techniques are required.

The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the monomeric unit [C₄H₅Li]⁺. However, due to the tendency of organolithium compounds to aggregate, peaks corresponding to dimers [(C₄H₅Li)₂]⁺, trimers [(C₄H₅Li)₃]⁺, and higher-order aggregates may also be observed, depending on the ionization method and conditions.

Fragmentation patterns can provide further structural information. Common fragmentation pathways for unsaturated organic compounds include cleavage of C-C bonds and loss of small neutral molecules. For Lithium, 3-buten-1-ynyl-, fragmentation could involve the loss of acetylene (C₂H₂) or ethylene (C₂H₄) moieties, leading to characteristic fragment ions.

X-ray Crystallography: Solid-State Structure and Aggregation States

Solution-Phase Structural Analysis: Cryoscopy and Advanced Spectroscopic Techniques

The structure of organolithium compounds in solution can differ significantly from their solid-state structures. Cryoscopy, which measures the depression of the freezing point of a solvent upon addition of a solute, can be used to determine the degree of aggregation in solution.

Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can also provide insights into the size of the aggregates in solution. By measuring the diffusion coefficient of the species, an estimation of its hydrodynamic radius and, consequently, its aggregation state can be made. Multinuclear NMR, including ⁶Li and ⁷Li NMR, is also highly valuable for probing the lithium environment and identifying the presence of different aggregate species in equilibrium.

Impact of Aggregation and Solvation on Observed Spectroscopic Properties and Reactivity

The aggregation state and the nature of the solvent have a profound impact on the spectroscopic properties and reactivity of Lithium, 3-buten-1-ynyl-.

Spectroscopic Properties:

NMR Spectra: The chemical shifts in both ¹H and ¹³C NMR are sensitive to the aggregation state. Different aggregates will have distinct electronic environments for the nuclei, leading to different chemical shifts. In many cases, a dynamic equilibrium between different aggregates can lead to broadened NMR signals or an average signal. The coordination of solvent molecules, such as THF, to the lithium centers also significantly alters the chemical shifts.

Other Spectroscopic Techniques: Infrared (IR) and Raman spectroscopy can also be used to probe the C≡C bond, with the vibrational frequency being influenced by the coordination to lithium and the aggregation state.

Reactivity: The reactivity of organolithium reagents is directly linked to their aggregation state. Generally, smaller aggregates are more reactive than larger ones. The dissociation of larger, less reactive aggregates into smaller, more reactive species is often a key step in their chemical reactions. The coordinating ability of the solvent plays a crucial role in this process by stabilizing the smaller, more coordinatively unsaturated aggregates. For instance, strongly coordinating solvents like THF can break down large aggregates, leading to an increase in reactivity. This interplay between aggregation, solvation, and reactivity is a central theme in the chemistry of organolithium compounds.

Theoretical and Computational Chemistry Approaches to Lithium, 3 Buten 1 Ynyl

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics forms the foundation of modern computational chemistry, providing the theoretical framework to calculate the electronic structure and energy of molecules. For organolithium reagents, these studies are vital for understanding the distribution of electrons, the nature of chemical bonds, and the inherent reactivity of the C-Li moiety.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying complex organic reactions. researchgate.netrsc.org DFT methods are used to investigate the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies. beilstein-journals.org

For Lithium, 3-buten-1-ynyl-, DFT calculations can model its participation in key reactions, such as nucleophilic addition to carbonyl compounds. masterorganicchemistry.com The choice of the functional and basis set is critical for obtaining reliable results with organolithium species. Studies have benchmarked various functionals, finding that meta-hybrid GGAs like M06-2X often provide superior performance for the energetics of organolithium chemistry, while hybrid GGAs such as PBE1PBE can yield geometries that align closely with higher-level MP2 predictions. nih.gov

A hypothetical DFT study on the addition of Lithium, 3-buten-1-ynyl- to acetone (B3395972) would proceed by optimizing the geometries of the reactants, the transition state (TS), and the final product (the tertiary alcoholate). The transition state is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the C-C bond formation. beilstein-journals.org The calculated energies provide the reaction's thermodynamic and kinetic profile.

SpeciesElectronic Energy (E) (Hartree)Enthalpy (H) (Hartree)Gibbs Free Energy (G) (Hartree)Relative G (kcal/mol)
Reactants (Li-C≡C-CH=CH₂ + Acetone)-355.123456-355.001234-355.0345670.0
Transition State (TS)-355.101234-354.979876-355.012345+13.9
Product (Lithium alcoholate)-355.187654-355.065432-355.098765-40.3

Note: Data are hypothetical and for illustrative purposes only, calculated at a representative DFT level (e.g., M06-2X/6-31+G(d)) to demonstrate the typical output of such a study. The relative Gibbs Free Energy (ΔG) indicates a kinetically accessible reaction with a barrier of 13.9 kcal/mol and a thermodynamically favorable (exergonic) outcome.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to solving the electronic Schrödinger equation without empirical parameters. nih.gov These methods are particularly valuable for detailed analysis of bonding and electronic structure. For Lithium, 3-buten-1-ynyl-, ab initio calculations can precisely characterize the C-Li bond, which is known to have significant ionic character but also non-negligible covalent contributions. researchgate.net

Calculations can determine key structural and electronic parameters, including bond lengths, vibrational frequencies for IR spectroscopy, and bond dissociation energies (BDE) to quantify stability. researchgate.net Natural Population Analysis (NPA) or similar charge analysis schemes can be used to quantify the partial charges on the carbon and lithium atoms, providing insight into the bond's polarity. The delocalization of negative charge from the acetylenic carbon into the adjacent double bond can also be assessed, which influences the compound's reactivity at different sites.

PropertyEthynyllithium (HC≡CLi)Lithium, 3-buten-1-ynyl-
C-Li Bond Length (Å)1.9551.962
NPA Charge on Li+0.88+0.86
NPA Charge on C (α to Li)-0.75-0.72
C-Li BDE (kcal/mol)115.2112.8

Note: Data are hypothetical, based on representative MP2/aug-cc-pVTZ level calculations. The comparison illustrates how the vinyl substituent might slightly elongate the C-Li bond, reduce its polarity, and decrease the bond strength due to electron delocalization.

Computational Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry excels at mapping the entire energetic landscape of a chemical reaction. This involves identifying all relevant stationary points (reactants, products, intermediates) and the transition states that connect them, thereby constructing a complete reaction pathway. researchgate.net

A comprehensive understanding of a reaction requires the analysis of the Gibbs Free Energy surface, which includes contributions from enthalpy and entropy. nih.gov By calculating the free energies of all species along a proposed reaction coordinate, a free energy profile can be constructed. The highest point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation free energy (ΔG‡), which is directly related to the reaction rate constant via transition state theory. beilstein-journals.orgbiorxiv.org

For Lithium, 3-buten-1-ynyl- reacting with an α,β-unsaturated ketone, two primary pathways are possible: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. Computational modeling can determine the ΔG‡ for both pathways. The pathway with the lower activation barrier will be the kinetically favored one, thus predicting the major product of the reaction under kinetic control.

Reaction Coordinate Point1,2-Addition Pathway ΔG (kcal/mol)1,4-Addition Pathway ΔG (kcal/mol)
Reactants0.00.0
Transition State (TS)+15.2 (TS1,2)+19.8 (TS1,4)
Product-35.5 (1,2-Adduct)-28.9 (1,4-Adduct)

Note: Data are hypothetical and for illustrative purposes. In this example, the 1,2-addition pathway has a lower activation free energy (15.2 kcal/mol vs. 19.8 kcal/mol), indicating it is the kinetically preferred pathway. The 1,2-adduct is also the more thermodynamically stable product.

Electrostatic Potential (ESP) and Charge Distribution Analysis for Reactivity Prediction

The molecular electrostatic potential (ESP) is a valuable property derived from quantum chemical calculations that maps the electrostatic force a positive test charge would experience at the electron density surface of a molecule. libretexts.org ESP maps are powerful visual tools for predicting reactivity, as they highlight electron-rich and electron-poor regions. nih.govrsc.org

For Lithium, 3-buten-1-ynyl-, the ESP map would show a region of intense negative potential (typically colored red) localized on the acetylenic carbon atom bonded to the lithium. researchgate.net This indicates the site of highest nucleophilicity and the most probable point of attack on an electrophile. Conversely, a strong positive potential (colored blue) would be associated with the electropositive lithium atom. youtube.com This visual representation provides a clear and intuitive rationale for the observed regioselectivity in its reactions. A more quantitative picture is provided by calculated atomic charges.

Atom (in H₂C=CH-C≡C-Li)Calculated NPA Charge
Li+0.862
C (acetylenic, bonded to Li)-0.721
C (acetylenic)-0.155
C (vinylic, bonded to alkyne)+0.015
C (terminal vinylic)-0.238

Note: Hypothetical NPA charges calculated at the DFT level. The data clearly show the high polarization of the C-Li bond, with significant negative charge on the α-carbon, identifying it as the primary nucleophilic center.

Simulating Aggregation Phenomena and Solvent Effects on Organolithium Species

A defining characteristic of organolithium compounds in solution is their tendency to form aggregates, such as dimers, tetramers, or even larger clusters. libretexts.org This aggregation, along with strong interactions with solvent molecules (like THF or diethyl ether), profoundly influences their solubility, stability, and reactivity. mdpi.comacs.org

Computational models can simulate these complex phenomena. Solvent effects can be treated either implicitly, using a polarizable continuum model (PCM), or explicitly, by including a number of solvent molecules directly in the quantum mechanical calculation. researchgate.net To study aggregation, one can calculate the free energy change (ΔGagg) for the formation of dimers or tetramers from solvated monomers. A negative ΔGagg indicates that aggregation is a spontaneous process in that solvent. These studies are crucial as the monomer is often considered the most reactive species, though some reactions are known to proceed through aggregated states. mdpi.com

Aggregation Equilibrium (in THF)Calculated ΔGagg (kcal/mol)
2 [RLi · (THF)₃] ⇌ [RLi]₂ · (THF)₄ + 2 THF-5.8
4 [RLi · (THF)₃] ⇌ [RLi]₄ · (THF)₄ + 8 THF-18.5

Note: R = 3-buten-1-ynyl-. Data are hypothetical and for illustrative purposes. These results suggest that in THF, both dimerization and tetramerization are thermodynamically favorable, with the formation of the tetramer being particularly strong. This implies that Lithium, 3-buten-1-ynyl- likely exists predominantly as a tetramer in THF solution, a critical factor for understanding its reaction kinetics.

Future Perspectives and Emerging Research Directions in Lithium, 3 Buten 1 Ynyl Chemistry

Innovations in Asymmetric Synthesis Utilizing 3-buten-1-ynyllithium

The development of catalytic asymmetric methods for carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of chiral molecules with high enantiomeric purity. conicet.gov.ar The addition of alkynyllithium reagents to prochiral aldehydes and ketones is a powerful method for creating stereodefined propargylic alcohols, which are valuable synthetic intermediates. illinois.edu Future research will focus on adapting and innovating these methods specifically for 3-buten-1-ynyllithium to produce chiral enyne-containing alcohols.

Key areas of innovation are expected to involve the development and application of novel chiral ligands and auxiliaries. While early methods often required stoichiometric amounts of a chiral controller, modern approaches emphasize catalytic quantities. illinois.edudu.ac.in The enantioselective addition of organolithium reagents can be mediated by externally added chiral ligands, such as (-)-sparteine (B7772259) or derivatives of BINOL and TADDOL, which coordinate to the lithium cation and create a chiral environment around the reactive carbanion. illinois.eduresearchgate.net Another powerful strategy involves the use of chiral auxiliaries, such as Evans oxazolidinones, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved and recycled. wikipedia.orgwilliams.eduresearchgate.netresearchgate.net

For 3-buten-1-ynyllithium, research will likely explore its addition to various carbonyl compounds in the presence of substoichiometric amounts of new, highly efficient chiral ligands. The goal is to achieve high yields and enantiomeric excesses (ee) for a broad range of substrates. The unique enyne structure of the product alcohol offers multiple handles for subsequent stereoselective transformations.

Table 1: Chiral Ligands and Auxiliaries for Asymmetric Alkynylation of Carbonyls
Ligand/Auxiliary ClassExampleTypical ApplicationReported Performance (ee)
Amino Alcohols(-)-N-methylephedrineAddition of alkynylzinc reagentsUp to 99%
Diamines(-)-SparteineAsymmetric deprotonation, addition of organolithiumsVariable, up to 98%
Diols(R)-BINOLTi- or Zn-mediated alkyne additionsOften >90%
Oxazolidinones(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAsymmetric aldol (B89426) and alkylation reactionsOften >95% de
Bis-pyrrolidinesChiral bis-pyrrolidine ligandDirect addition of alkynyllithiumsModest to good (e.g., 85:15 er) illinois.edu

Integration with Transition Metal Catalysis and Cooperative Effects

While organolithium reagents are powerful nucleophiles in their own right, their integration with transition metal catalysts can unlock new reactivity and enhance selectivity. wikipedia.orgrug.nl The direct cross-coupling of organolithium compounds has historically been challenging due to their high reactivity, which can lead to side reactions like lithium-halogen exchange and catalyst poisoning. rug.nlresearchgate.net However, recent advances have demonstrated that under the right conditions, a variety of organolithium reagents can be successfully used in palladium- and copper-catalyzed cross-coupling reactions. rug.nlresearchgate.netnih.gov

A significant area of future research for 3-buten-1-ynyllithium lies in its use as a coupling partner in such catalytic systems. This involves a cooperative effect where the organolithium reagent undergoes transmetalation with the transition metal center (e.g., Pd, Cu, Ni, Fe), generating a more selective organometallic nucleophile that then participates in the catalytic cycle. researchgate.netuva.nl This approach allows for the formation of C(sp)-C(sp²), C(sp)-C(sp³), and other carbon-carbon bonds under mild conditions. rug.nl The enyne moiety of 3-buten-1-ynyllithium could be coupled with aryl, heteroaryl, or vinyl halides and triflates, providing rapid access to complex conjugated systems. Furthermore, dual catalytic systems, where both the organolithium reagent and the electrophile are activated by different catalysts, could lead to novel transformations with high selectivity.

Table 2: Transition Metal Catalysts in Organolithium Cross-Coupling
Metal CatalystTypical LigandType of Bond FormedKey Advantage
Palladium (Pd)Bulky phosphines (e.g., XPhos, P(tBu)₃)Aryl-Alkyl, Aryl-ArylBroad scope, high functional group tolerance rug.nl
Copper (Cu)Phosphoramidites, Diphosphines (e.g., Taniaphos)Asymmetric Allylic AlkylationEnables asymmetric C-C bond formation nih.gov
Iron (Fe)TMEDA, PhenanthrolineAryl-AlkylInexpensive, non-precious metal catalyst researchgate.net
Nickel (Ni)NHC ligands, PhosphinesAryl-AlkylEffective for coupling with C-O electrophiles

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The conjugated enyne structure inherent to 3-buten-1-ynyllithium is a platform for discovering novel reactivity. Beyond simple 1,2-addition to carbonyls, the dual presence of a nucleophilic acetylide and a reactive alkene opens the door to unprecedented cascade and cyclization reactions. Research in this area will likely focus on intramolecular transformations where the initial addition of the lithium acetylide triggers a subsequent reaction involving the butenyl group.

For example, the addition of 3-buten-1-ynyllithium to an electrophile containing a pendant reactive site could initiate a tandem annulation sequence. nih.gov Such reactions could lead to the rapid construction of complex carbocyclic and heterocyclic scaffolds from simple precursors. The exploration of reactions with 1,6-enynes, for instance, could lead to unexpected cascade pathways. nih.gov The development of metal-catalyzed cycloisomerization or cycloaddition reactions of the products derived from 3-buten-1-ynyllithium is another promising avenue. These transformations could provide access to novel molecular architectures that are difficult to synthesize using conventional methods.

Potential Novel Transformations:

Intramolecular Carbolithiation: Following an initial intermolecular reaction, the butenyl group could undergo an intramolecular carbolithiation, forming a cyclic organolithium species that can be trapped with an electrophile.

Tandem Cyclization/Cross-Coupling: The product of an initial addition could be directly subjected to a transition metal catalyst to effect a cyclization onto the double bond, followed by a cross-coupling reaction.

[4+2] Cycloadditions: Derivatives of 3-buten-1-ynyllithium could serve as diene or dienophile components in Diels-Alder type reactions to build polycyclic systems.

Development of Environmentally Benign and Sustainable Synthetic Protocols

The high reactivity of organolithium reagents often necessitates cryogenic temperatures, strictly anhydrous conditions, and the use of hazardous ethereal solvents, posing challenges to safety and sustainability. thieme-connect.de A major future direction is the development of greener protocols for the use of 3-buten-1-ynyllithium.

Flow chemistry and microreactor technology are emerging as powerful tools for taming highly reactive species like organolithiums. thieme-connect.debeilstein-journals.orgrsc.org Continuous-flow systems offer superior control over reaction parameters such as temperature and mixing, enabling reactions to be run more safely and efficiently. chemistryviews.org The rapid heat and mass transfer in microreactors can minimize the formation of byproducts and allow for reactions to be performed at higher temperatures, potentially eliminating the need for cryogenic cooling. beilstein-journals.orgresearchgate.net This technology also facilitates the use of greener solvents and can enable protection-group-free synthesis by precisely controlling residence times to be shorter than the timescale of undesired side reactions. researchgate.net The application of flow chemistry to the generation and subsequent reactions of 3-buten-1-ynyllithium is a key step toward making its chemistry more sustainable and scalable. chemistryviews.org

Table 3: Comparison of Batch vs. Flow Chemistry for Organolithium Reactions
ParameterBatch ProcessingFlow Chemistry
Temperature ControlDifficult, potential for thermal runawaysExcellent, rapid heat dissipation thieme-connect.de
MixingSlow, diffusion-controlledRapid and efficient, enhanced reaction rates researchgate.net
SafetyHandling of large quantities of reactive materialSmall reaction volumes, enhanced safety chemistryviews.org
ScalabilityChallengingStraightforward (scaling-out) rsc.org
SustainabilityOften requires cryogenic cooling, protection groupsReduced energy use, potential for protection-group-free synthesis beilstein-journals.orgresearchgate.net

Advanced Computational Tools for Predictive Synthesis Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govrsc.org For the chemistry of 3-buten-1-ynyllithium, computational modeling represents a significant opportunity to accelerate research and development.

DFT calculations can be used to investigate reaction mechanisms, determine the structures of transition states, and predict the activation energies for competing reaction pathways. nih.gov This insight is crucial for understanding the origins of selectivity in known reactions and for predicting the feasibility of novel transformations. For asymmetric synthesis, computational models can help elucidate the mechanism of stereocontrol, guiding the rational design of more effective chiral ligands. nih.gov Machine learning algorithms are also emerging as a tool for quantitatively predicting the stereoselectivity of chemical reactions. arxiv.org By modeling the interaction between 3-buten-1-ynyllithium, a substrate, and a chiral catalyst, researchers can screen potential catalysts in silico before committing to laboratory synthesis, saving time and resources. These predictive capabilities will be instrumental in optimizing reaction conditions for higher yields and selectivities and in designing entirely new synthetic applications for this versatile reagent.

Table 4: Applications of Computational Tools in Organolithium Chemistry
Computational MethodInformation GainedImpact on Synthesis Design
Density Functional Theory (DFT)Transition state energies, reaction pathways, charge distribution researchgate.netMechanism elucidation, prediction of regioselectivity and reactivity nih.gov
Time-Dependent DFT (TD-DFT)Excited state propertiesDesign of photochemical reactions
Quantum Theory of Atoms in Molecules (QTAIM)Bonding analysis, non-covalent interactionsUnderstanding ligand-metal and substrate-catalyst interactions
Machine Learning (ML)Quantitative prediction of enantioselectivity arxiv.orgRapid screening of chiral ligands/catalysts, optimization of reaction conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.